Enhanced Acidity (pKa) of 2-Fluoro-4-isopropoxybenzoic Acid vs. 4-Isopropoxybenzoic Acid
The ortho-fluoro substituent in 2-fluoro-4-isopropoxybenzoic acid exerts a strong electron-withdrawing inductive effect, reducing the pKa of the carboxylic acid group to 3.72±0.10 . This represents a decrease of approximately 0.96 log units compared to the non-fluorinated analog 4-isopropoxybenzoic acid, which has a reported pKa of 4.68 (pK1 at 20°C) . This pKa shift means that at pH 7.4, 2-fluoro-4-isopropoxybenzoic acid is >99.9% ionized, whereas 4-isopropoxybenzoic acid is approximately 99.8% ionized, a difference that can significantly affect binding to positively charged protein pockets.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.72±0.10 (Predicted) |
| Comparator Or Baseline | 4-Isopropoxybenzoic acid: pKa = 4.68 (pK1, 20°C) |
| Quantified Difference | ΔpKa ≈ -0.96 (target is a stronger acid) |
| Conditions | Predicted and experimentally determined values at 20-25°C |
Why This Matters
Procurement decisions for medicinal chemistry building blocks should weigh this pKa difference, as it directly influences the ionization state and potential salt formation of the final drug candidate, thereby impacting its pharmacokinetic profile.
